molecular formula C13H10N2O2 B13015036 10H-phenoxazine-2-carboxamide

10H-phenoxazine-2-carboxamide

Cat. No.: B13015036
M. Wt: 226.23 g/mol
InChI Key: QPJWKPCSCLCJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-phenoxazine-2-carboxamide is a chemical compound based on the phenoxazine heterocyclic scaffold, recognized for its versatile applications in scientific research and development. The phenoxazine core is a tricyclic structure known for its electron-rich nature and unique photophysical properties, making it a valuable building block in material science and medicinal chemistry . In research settings, this carboxamide derivative serves as a key intermediate for the synthesis of more complex molecules. Phenoxazine-based compounds have demonstrated significant potential in developing organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as photoredox catalysts due to their tunable electronic characteristics and efficient light-harvesting capabilities . The structural motif is also investigated for its biological activity, as phenoxazine derivatives have been reported to exhibit a range of pharmacological properties, including anticancer, antimalarial, and antiviral effects in preclinical studies . Furthermore, the phenoxazine scaffold is noted for its antioxidant capacity and has been explored in the context of inhibiting oxidative stress-related pathways, such as ferroptosis . The incorporation of the carboxamide group at the 2-position offers a handle for further chemical modification and potential modulation of solubility and binding interactions, making this compound a compound of interest for various innovative research programs. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

10H-phenoxazine-2-carboxamide

InChI

InChI=1S/C13H10N2O2/c14-13(16)8-5-6-12-10(7-8)15-9-3-1-2-4-11(9)17-12/h1-7,15H,(H2,14,16)

InChI Key

QPJWKPCSCLCJNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 10h Phenoxazine 2 Carboxamide and Analogues

Strategies for the Construction of the 10H-Phenoxazine Core

The formation of the central 10H-phenoxazine ring is the foundational step in the synthesis of the target compound. Over the years, both classical and modern catalytic methods have been developed to efficiently construct this heterocyclic scaffold.

Historically, the synthesis of the phenoxazine (B87303) core has relied on condensation and cyclization reactions that typically require high temperatures. One of the earliest and most fundamental methods is the Bernthsen synthesis, which involves the thermal condensation of an ortho-aminophenol with a catechol. mychemblog.com A related classical approach, reported by Kehrmann and Neil, allows for the formation of 10H-phenoxazine by heating an equimolar mixture of 2-aminophenol (B121084) and its hydrochloride salt, eliminating the need for catechol. chemistrysteps.com

Another significant classical method is the Ullmann condensation, a copper-promoted reaction pivotal for the formation of diaryl ethers and diaryl amines, the two key bonds in the phenoxazine structure. organic-chemistry.orgunblog.fr The reaction can be envisioned as a two-step process involving a C-O bond formation followed by a C-N bond formation to close the central oxazine (B8389632) ring. The Goldberg reaction, a variant of the Ullmann condensation, is particularly relevant for the C-N bond-forming cyclization step. organic-chemistry.org These classical methods, while foundational, often suffer from harsh reaction conditions, such as high temperatures (frequently over 200 °C) and the use of stoichiometric amounts of copper, which can limit their applicability to sensitive substrates. organic-chemistry.org

Table 1: Comparison of Classical Methods for 10H-Phenoxazine Core Synthesis

Method Reactants Conditions Advantages Disadvantages
Bernthsen Synthesis o-Aminophenol, Catechol High temperature (pyrolytic) Direct formation of the core Harsh conditions, limited substrate scope
Kehrmann & Neil Method 2-Aminophenol, 2-Aminophenol HCl High temperature Does not require catechol Harsh conditions

Modern Catalytic Methods for Phenoxazine Ring Formation

To overcome the limitations of classical approaches, modern catalytic methods have been developed, offering milder reaction conditions and broader substrate compatibility. These methods primarily rely on transition metal catalysis, particularly with palladium and copper complexes.

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds and is highly applicable to the synthesis of phenoxazines. sigmaaldrich.com This palladium-catalyzed cross-coupling reaction can be employed for the intramolecular cyclization of a suitably substituted diaryl ether precursor, such as a 2-(2-bromophenoxy)aniline, to form the phenoxazine ring. nih.gov This approach offers a significant advantage over the harsher Goldberg reaction. sigmaaldrich.com Various generations of phosphine (B1218219) ligands have been developed to improve the efficiency and scope of the Buchwald-Hartwig reaction, allowing for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. organic-chemistry.orgresearchgate.net Palladium catalysts are also used in tandem C-N bond formation reactions to construct the phenoxazine core from readily available starting materials. nih.gov

Copper-catalyzed reactions have also seen significant advancements. Modern protocols often use soluble copper catalysts with supporting ligands, which allows for lower reaction temperatures compared to the traditional Ullmann conditions. organic-chemistry.org Copper-catalyzed intramolecular N-arylation of diaryl ether intermediates provides an efficient route to the phenoxazine core. nih.gov These modern catalytic systems represent a more versatile and functional-group-tolerant approach to the synthesis of the 10H-phenoxazine scaffold.

Table 2: Overview of Modern Catalytic Methods for Phenoxazine Ring Formation | Method | Catalyst System | Key Transformation | Advantages | |---|---|---|---| | Intramolecular Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd(OAc)₂) + Phosphine ligand | C-N bond formation via intramolecular cyclization | Mild conditions, high functional group tolerance, broad scope | Catalyst cost, ligand sensitivity | | Copper-Catalyzed Intramolecular Amination | Copper salt (e.g., CuI) + Ligand (e.g., phenanthroline) | C-N bond formation via intramolecular cyclization | Lower cost than palladium, improved Ullmann conditions | Can still require elevated temperatures |

Introduction and Positional Functionalization of the Carboxamide Group at Position 2

Once the 10H-phenoxazine core is synthesized, the next critical step is the introduction of the carboxamide group at the C-2 position. A direct, one-step carboxamidation of the unsubstituted phenoxazine ring at C-2 is challenging due to regioselectivity issues. Therefore, a multi-step approach is typically employed, starting with the introduction of a suitable functional group handle at the desired position, which is then converted to the carboxamide.

A logical and common strategy involves the synthesis of the intermediate 10H-phenoxazine-2-carboxylic acid . This carboxylic acid can then be converted to the target carboxamide through standard amide coupling reactions. The formation of the carboxylic acid itself can be achieved through several electrophilic aromatic substitution routes, taking advantage of the electron-rich nature of the phenoxazine ring system.

Vilsmeier-Haack Formylation: This reaction uses a Vilsmeier reagent (typically generated from DMF and POCl₃) to introduce a formyl group (-CHO) onto electron-rich aromatic rings. mdpi.comrsc.org The phenoxazine nucleus is sufficiently activated to undergo this reaction. Subsequent oxidation of the resulting 10H-phenoxazine-2-carbaldehyde would yield the desired 10H-phenoxazine-2-carboxylic acid.

Friedel-Crafts Acylation: This classic reaction can introduce an acyl group (e.g., -COCH₃) onto the phenoxazine ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. rsc.org The regioselectivity would need to be controlled, but this provides a ketone that could potentially be oxidized to the carboxylic acid.

Cyanation followed by Hydrolysis: Another potential route is the introduction of a nitrile group (-CN) at the C-2 position. The existence of 10H-phenothiazine-2-carbonitrile suggests that the analogous phenoxazine compound could be a viable intermediate. nih.gov The nitrile group can then be hydrolyzed under acidic or basic conditions to afford the carboxylic acid, which is subsequently converted to the carboxamide.

Once 10H-phenoxazine-2-carboxylic acid is obtained, its conversion to 10H-phenoxazine-2-carboxamide is achieved through well-established amidation protocols. This involves activating the carboxylic acid, followed by reaction with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt. Common coupling reagents used in medicinal chemistry for this transformation include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) or phosphonium (B103445) salts, often with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and minimize side reactions. libretexts.org

Divergent Synthesis of Substituted this compound Derivatives

A key aspect of medicinal chemistry is the ability to generate a wide range of analogues from a common intermediate. The this compound scaffold allows for modifications at several positions to explore structure-activity relationships.

The nitrogen atom at the 10-position is a prime site for modification. The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH), allowing for subsequent N-alkylation or N-arylation.

N-Alkylation: Reaction of the phenoxazine anion with various alkyl halides (e.g., ethyl chloroacetate) allows for the introduction of a wide range of alkyl chains and functionalized moieties at the N-10 position. researchgate.nettcichemicals.com

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished using modern coupling reactions. The Buchwald-Hartwig amination is highly effective for coupling the phenoxazine nitrogen with aryl halides or triflates. researchgate.net Copper-catalyzed N-arylation using arylboronic acids (Chan-Lam coupling) provides another powerful method for this transformation. These modifications can significantly alter the electronic and steric properties of the molecule. For instance, N-aryl phenoxazines have been developed as potent photoredox catalysts. nih.gov

The reactivity and properties of the this compound can be further tuned by introducing substituents on the two peripheral benzene (B151609) rings. The nature of these substituents—whether electron-donating or electron-withdrawing—has a profound impact.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the aromatic system. This generally enhances the reactivity of the phenoxazine core towards electrophilic substitution and can also increase its efficacy as a radical-trapping antioxidant by lowering the N-H bond dissociation enthalpy. For example, a 3,7-dimethoxy-substituted phenoxazine was found to have exceptionally high reactivity as an antioxidant.

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density of the rings. This deactivation makes the core less susceptible to electrophilic attack but can be crucial for other properties. For instance, EWGs can stabilize the aminyl radical cation, making the compound more stable to one-electron oxidation. The presence and position of these substituents can also direct the regioselectivity of further functionalization reactions on the rings. For example, in the synthesis of substituted phenoxazines from 4,5-difluoro-1,2-dinitrobenzene, the nitro groups activate the ring for nucleophilic aromatic substitution.

The strategic placement of these substituents on the starting materials (e.g., on the aminophenol or catechol precursors) is the most common way to incorporate them into the final structure, allowing for the synthesis of a diverse library of this compound derivatives with tailored properties.

Table of Compounds Mentioned

Compound Name
This compound
10H-phenoxazine
2-aminophenol
Catechol
2-aminophenol hydrochloride
2-(2-bromophenoxy)aniline
10H-phenoxazine-2-carboxylic acid
10H-phenoxazine-2-carbaldehyde
10H-phenothiazine-2-carbonitrile
3,7-dimethoxy-phenoxazine
4,5-difluoro-1,2-dinitrobenzene
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
Hydroxybenzotriazole (HOBt)

Stereoselective Synthesis of Chiral Phenoxazine Carboxamide Analogues

The introduction of chirality into the phenoxazine core can be approached through several strategic methodologies, primarily focusing on asymmetric catalysis and the use of chiral auxiliaries. These methods aim to control the formation of stereocenters during the construction of the phenoxazine ring or through the functionalization of a pre-existing phenoxazine scaffold.

One potential strategy involves the asymmetric C-H functionalization of a phenoxazine precursor. This modern approach in organic synthesis seeks to directly convert C-H bonds into new functional groups in a stereocontrolled manner. For a phenoxazine system, this could involve the use of a chiral transition-metal catalyst, such as those based on palladium, rhodium, or iridium, in conjunction with a chiral ligand. The catalyst system would coordinate to the phenoxazine substrate and direct the functionalization to a specific position with a defined stereochemistry. For instance, a directed C-H activation approach could be employed where a directing group on the phenoxazine ring guides the chiral catalyst to a specific C-H bond, leading to an enantioselective transformation.

Another viable approach is the diastereoselective synthesis of functionalized phenoxazines. This method often involves the reaction of a chiral starting material, which then directs the stereochemical outcome of subsequent reactions. For example, a chiral aminophenol could be condensed with a substituted catechol derivative to construct the phenoxazine ring. The inherent chirality of the aminophenol would influence the cyclization step, leading to the formation of a diastereomerically enriched phenoxazine product. The diastereomers could then be separated, and the chiral auxiliary removed to yield the enantiomerically pure phenoxazine.

Organocatalysis represents another promising avenue for the stereoselective synthesis of chiral phenoxazine analogues. Chiral organic molecules, such as proline and its derivatives, can be used to catalyze reactions asymmetrically without the need for metal catalysts. An organocatalytic approach could be envisioned in a Michael addition reaction to a suitably functionalized phenoxazine precursor, where the chiral catalyst controls the facial selectivity of the nucleophilic attack, thereby establishing a new stereocenter.

Furthermore, the synthesis of chiral phenoxazine-2-carboxylic acid derivatives can serve as a key step towards obtaining the target carboxamide. The carboxylic acid group can be introduced through various methods, such as the oxidation of a methyl group at the 2-position or through a palladium-catalyzed carboxylation of a 2-halophenoxazine derivative. Once the chiral carboxylic acid is obtained, it can be readily converted to the corresponding carboxamide through standard amide coupling reactions with ammonia or a suitable amine source.

A hypothetical synthetic scheme for a chiral phenoxazine carboxamide analogue could commence with the enantioselective functionalization of a protected 2-aminophenol derivative using a chiral catalyst. This would be followed by a cyclization reaction with a catechol derivative to form the chiral phenoxazine ring. Subsequent deprotection and functional group manipulation at the 2-position would lead to the desired carboxamide.

The table below outlines potential catalysts and chiral ligands that could be explored for the stereoselective synthesis of chiral phenoxazine derivatives, based on their successful application in analogous asymmetric transformations.

Catalyst/Ligand ClassSpecific ExamplePotential Application in Phenoxazine Synthesis
Transition Metal Catalysts with Chiral Ligands Palladium(II) with a chiral BINAP ligandAsymmetric cross-coupling reactions to introduce functionality at the C2 position.
Rhodium(II) carboxylates with chiral ligandsEnantioselective C-H insertion reactions on a phenoxazine precursor.
Iridium with a chiral phosphine ligandAsymmetric hydrogenation of a phenoxazine derivative with a double bond.
Organocatalysts Proline and its derivativesAsymmetric Michael additions or aldol (B89426) reactions to functionalize the phenoxazine core.
Chiral phosphoric acidsEnantioselective cyclization reactions to form the phenoxazine ring.
Chiral Auxiliaries Evans oxazolidinonesDiastereoselective alkylation of a side chain attached to the phenoxazine nucleus.
Chiral sulfoxidesDirecting group for diastereoselective C-H functionalization.

Detailed research in this specific area would be required to optimize reaction conditions and evaluate the efficacy of these proposed methods for the synthesis of this compound and its chiral analogues. The development of such synthetic routes would provide valuable tools for the exploration of the chemical and biological properties of this important class of compounds.

Structure Activity Relationship Sar Studies of 10h Phenoxazine 2 Carboxamide Derivatives

Positional and Electronic Effects of Substituents on Biological Potency and Selectivity

The placement and electronic properties of substituents on the phenoxazine (B87303) core are critical determinants of biological activity and target selectivity. For instance, in the context of histone deacetylase (HDAC) inhibition, the position of substituents on the phenoxazine ring plays a significant role. Studies have shown that compounds with a substituent at the C-4 position of the phenoxazine ring exhibit more potent class IIa HDAC inhibitory activities compared to those with substituents at the C-3 position. nih.gov This suggests that the C-4 position is a more favorable location for interaction with the enzyme's active site.

The electronic nature of these substituents also modulates activity. For example, the introduction of a hydroxyimidamide group at the C-4 position has been found to greatly contribute to the inhibition of class II HDAC isoforms. nih.gov Molecular modeling suggests that substituents capable of forming hydrogen bonds, such as amides or nitriles, or hydrophobic moieties at the C-4 position can lead to additional interactions with amino acid residues within the target enzyme, thereby enhancing potency. nih.gov

In the development of P2X4 receptor antagonists, the nature of the substituent on the nitrogen atom of the phenoxazine ring (N10-position) is a key factor. The introduction of shorter alkyl chains like methyl or ethyl groups has been associated with good selectivity and higher activity. nih.gov As the length of the alkyl chain increases, both toxicity and selectivity have been observed to increase. nih.gov This highlights a delicate balance between achieving desired potency and maintaining a favorable safety profile.

Conformational Flexibility and its Influence on Molecular Recognition and Target Binding

The three-dimensional shape, or conformation, of 10H-phenoxazine-2-carboxamide derivatives is integral to their ability to bind to biological targets. The phenoxazine ring system itself is relatively planar and rigid, which can be advantageous for fitting into specific binding pockets. nih.gov However, the substituents attached to this core can introduce varying degrees of conformational flexibility, which in turn influences molecular recognition.

SAR Analysis in Specific Biological Target Classes

The versatility of the this compound scaffold allows for its adaptation to a wide range of biological targets. SAR studies have been instrumental in tailoring these derivatives for specific activities.

Histone Deacetylases (HDACs): As previously mentioned, the position of substituents on the phenoxazine ring is a key determinant of HDAC inhibition. C-4 substituted phenoxazine-bearing hydroxamic acids have demonstrated potent class II HDAC inhibitory activities. researchgate.netnih.gov For instance, one such compound, designated as 7d in a particular study, exhibited potent class II HDAC inhibition with IC50 values ranging from 3 to 870 nM. nih.gov Molecular modeling has suggested that these potent activities may arise from π-π stacked interactions between the compounds and class IIa HDAC enzymes. nih.govnih.gov

Monoamine Oxidases (MAOs): While specific SAR studies on this compound derivatives as MAO inhibitors are not extensively detailed in the provided context, the general principles of substituent effects would apply. The electronic properties and steric bulk of substituents would likely influence the binding affinity and selectivity for MAO-A versus MAO-B isoforms.

Topoisomerases: The planar nature of the phenoxazine ring system is a favorable characteristic for intercalation into DNA, a mechanism often employed by topoisomerase inhibitors. researchgate.net For related benzo[a]phenazine (B1654389) derivatives, the introduction of alkylamino side chains at the C-5 position was found to be important for their ability to inhibit both topoisomerase I and topoisomerase II. nih.gov This suggests that for this compound derivatives, the nature and positioning of side chains would be critical for optimizing topoisomerase inhibition.

Table 1: SAR of Phenoxazine Derivatives as Enzyme Inhibitors

Target EnzymeKey Structural Features for ActivityReference Compound ExamplePotency (IC50)
Histone Deacetylase (HDAC) Class IIC-4 substituent on the phenoxazine ring, particularly those capable of hydrogen bonding or hydrophobic interactions.Compound 7d (a C-4 hydroxyimidamide substituted phenoxazine)3–870 nM
Topoisomerase I and IIPlanar phenoxazine core for DNA intercalation; alkylamino side chains.Benzo[a]phenazine derivatives with C-5 alkylamino side chains1-10 µM (antiproliferative activity)

G-Quadruplex Stabilizers: The planar aromatic surface of the phenoxazine scaffold makes it a promising candidate for the development of ligands that can stabilize G-quadruplex DNA structures. nih.gov These structures are found in telomeres and oncogene promoter regions, making them attractive targets for anticancer therapies. mdpi.comengineering.org.cn SAR studies in this area have shown that both nucleoside and non-nucleoside phenoxazine derivatives can exhibit high G-quadruplex-stabilizing effects. nih.gov The nature of the substituents can influence both the affinity and selectivity for G-quadruplexes over duplex DNA. For some derivatives, the cytotoxic effects were found to correlate with their G-quadruplex binding affinities and stabilizing effects. nih.gov

Table 2: Phenoxazine Derivatives as G-Quadruplex Stabilizers

Derivative TypeG4-Stabilizing EffectSelectivity over Duplex DNAReference
Nucleoside and non-nucleoside analogsHigh, comparable or superior to known G4 ligands like PDS and NMMSuperior to BRACO-19 nih.gov

P2X Receptors: N-substituted phenoxazine derivatives have been identified as potent antagonists of the P2X4 receptor, a potential target for treating neuropathic pain. acs.org SAR studies have revealed that the substituent on the nitrogen atom of the phenoxazine ring is crucial for activity. For example, N-(benzyloxycarbonyl)phenoxazine (PSB-12054) was identified as a highly potent P2X4 antagonist with an IC50 of 0.189 µM and good selectivity against other human P2X receptor subtypes. acs.org Another derivative, N-(p-methylphenylsulfonyl)phenoxazine (PSB-12062), showed comparable potency across human, rat, and mouse P2X4 receptors. acs.orgacs.org These compounds have been shown to act via an allosteric mechanism. acs.org

Table 3: SAR of N-Substituted Phenoxazine Derivatives as P2X4 Receptor Antagonists

CompoundN-SubstituentPotency (IC50) on human P2X4Selectivity
PSB-12054Benzyloxycarbonyl0.189 µMGood vs. other P2X subtypes
PSB-12062p-Methylphenylsulfonyl~1.38 µMSelective for P2X4

The phenoxazine scaffold is recognized for its potent radical-trapping antioxidant (RTA) activity. researchgate.netnih.gov The efficacy of these compounds as antioxidants is dependent on a balance between fast hydrogen-atom transfer kinetics and stability to one-electron oxidation. nih.gov SAR studies have shown that the hydrogen-atom transfer reactivity of substituted phenoxazines correlates with the N-H bond dissociation energy (BDE). nih.gov For example, the introduction of electron-donating groups, such as methoxy (B1213986) groups at the 3 and 7 positions, can significantly increase the rate of reaction with peroxyl radicals. nih.gov In contrast, electron-withdrawing groups like cyano and nitro groups decrease this reactivity. nih.gov Interestingly, despite their high reactivity towards radicals, phenoxazines are relatively stable to one-electron oxidation compared to other classes of antioxidants like diphenylamines and phenothiazines. nih.gov

Table 4: Radical Trapping Activity of Substituted Phenoxazines

SubstituentsH-atom transfer rate constant (k_inh)N-H Bond Dissociation Energy (BDE)
3,7-(OMe)₂6.6 x 10⁸ M⁻¹s⁻¹71.8 kcal mol⁻¹
3-CN, 7-NO₂4.5 x 10⁶ M⁻¹s⁻¹77.4 kcal mol⁻¹

Molecular Mechanisms of Biological Activity

Modulation of Key Cellular Pathways

Cell Cycle Regulation and Mitotic Arrest Induction

Phenoxazine (B87303) derivatives have been identified as potent modulators of the cell cycle, a fundamental process governing cell proliferation. Their intervention can lead to cell cycle arrest at various phases, thereby inhibiting the division of rapidly proliferating cells, a hallmark of cancer.

Research has demonstrated that the effects of phenoxazine compounds on the cell cycle are dependent on their specific chemical structures. For instance, certain N-benzoylated phenoxazines have been shown to induce a blockade of the mitotic phase of the cell cycle. uni-muenster.de These compounds interfere with the normal dynamics of microtubules, which are essential for the formation of the mitotic spindle. By inhibiting tubulin polymerization, they prevent the proper segregation of chromosomes, leading to an arrest in the G2/M phase of the cell cycle. uni-muenster.de

In contrast, other derivatives, such as 2-aminophenoxazine-3-one (Phx-3), have been observed to arrest cell cycles at the sub-G0/G1 phase in human T-cell leukemia virus type 1 (HTLV-1)-positive leukemia cells. nih.govresearchgate.net This suggests an alternative mechanism of action that halts cell progression before the initiation of DNA synthesis. The ability of different phenoxazine derivatives to target distinct phases of the cell cycle highlights the versatility of this chemical scaffold in cancer research.

Table 1: Effects of Phenoxazine Derivatives on Cell Cycle Regulation

Compound Cell Line Effect Mechanism
N-Benzoylated Phenoxazines K562 (leukemia) G2/M phase arrest Inhibition of tubulin polymerization uni-muenster.de

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

A key strategy in anticancer therapy is the induction of programmed cell death, or apoptosis, in malignant cells. Phenoxazine derivatives have demonstrated a robust capacity to trigger apoptosis through multiple, and sometimes overlapping, cellular pathways.

One prominent mechanism involves the generation of reactive oxygen species (ROS) and the subsequent permeabilization of lysosomal membranes. mdpi.com Studies on benzo[a]phenoxazine compounds in colorectal and breast cancer cells have shown that these molecules accumulate in lysosomes, the cell's recycling centers. mdpi.com This accumulation leads to lysosomal membrane permeabilization, cytosolic acidification, and a surge in intracellular ROS, which ultimately culminates in apoptotic cell death. mdpi.comresearchgate.net

The apoptotic activity of phenoxazines can be either dependent on or independent of caspases, a family of proteases central to the execution of apoptosis. For example, 2-aminophenoxazine-3-one (Phx-3) has been found to induce apoptosis in pancreatic cancer cells, a process associated with the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov In human glioblastoma cell lines, both Phx-1 and Phx-3 have been shown to mediate cell death through a caspase-independent apoptotic pathway. nih.gov This versatility in inducing cell death, even in apoptosis-resistant cells, makes phenoxazine derivatives promising candidates for further investigation. mdpi.com

Table 2: Apoptosis Induction by Phenoxazine Derivatives

Compound/Derivative Cell Line Key Mechanism
Benzo[a]phenoxazine compounds RKO (colorectal), MCF7 (breast) Lysosomal membrane permeabilization, ROS accumulation mdpi.com
2-Aminophenoxazine-3-one (Phx-3) KLM-1 (pancreatic cancer) Down-regulation of Bcl-2 expression nih.gov
Phx-1 and Phx-3 A-172, U-251 MG (glioblastoma) Caspase-independent apoptosis nih.gov

Cellular Antioxidant Defense Mechanisms

The phenoxazine scaffold is recognized for its potent antioxidant properties, which are crucial for protecting cells from damage induced by oxidative stress. nih.gov This activity is primarily attributed to the ability of the phenoxazine molecule to act as a radical-trapping antioxidant (RTA). fao.org

The mechanism of action involves a rapid hydrogen atom transfer from the nitrogen atom of the phenoxazine ring to peroxyl radicals, effectively neutralizing these damaging species. fao.org The efficacy of phenoxazines as antioxidants is determined by a balance between this fast hydrogen-atom transfer kinetic and the molecule's stability against one-electron oxidation. fao.org Research has shown that phenoxazines can exhibit significantly greater reactivity toward peroxyl radicals compared to other classes of antioxidants while maintaining comparable oxidative stability. fao.org

This intrinsic antioxidant capability has been leveraged in the design of neuroprotective agents. Certain phenoxazine-bearing compounds have been shown to protect neuronal cells from injury induced by hydrogen peroxide (H₂O₂), a common ROS. nih.gov This neuroprotective effect, coupled with low cytotoxicity, underscores the therapeutic potential of phenoxazine derivatives in conditions associated with oxidative stress, such as neurodegenerative diseases. nih.gov

Mechanistic Insights into Antimicrobial and Antiviral Actions

Beyond their anticancer and antioxidant properties, phenoxazine derivatives have a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.

Antimicrobial Actions: The antimicrobial efficacy of this class of compounds has been well-documented. Azaphenoxazine carboxamide derivatives, which are structurally related to 10H-phenoxazine-2-carboxamide, have been synthesized and evaluated for their in vitro activity against pathogenic bacterial and fungal strains. iosrjournals.orgresearchgate.net Structure-activity relationship studies revealed that the presence of electron-withdrawing groups on the phenoxazine ring enhances antibacterial activity. researchgate.net Other derivatives, such as benzo[b]phenoxazines, have demonstrated good activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as fungi including Candida tenuis and Aspergillus niger. nih.gov

Antiviral Actions: The phenoxazine scaffold has also served as a foundation for the development of potent antiviral agents. Phenoxazine nucleoside derivatives have been found to be effective against a wide range of both DNA and RNA viruses. nih.govnih.gov These compounds have shown inhibitory activity against herpesviruses, tick-borne encephalitis virus (TBEV), and even SARS-CoV-2. nih.govnih.gov

The mechanisms underlying their antiviral effects can vary. Some phenoxazine derivatives appear to act on the host cell to prevent viral replication, rather than directly inactivating the virus particles. researchgate.net For instance, in studies involving HTLV-1, phenoxazine compounds were found to inhibit the syncytium formation between infected and uninfected cells, a key process for viral transmission. nih.gov This suggests that these compounds can interfere with virus-host cell interactions, presenting a distinct strategy for antiviral therapy.

Table 3: Antimicrobial and Antiviral Spectrum of Phenoxazine Derivatives

Compound/Derivative Activity Type Target Organism(s)
Azaphenoxazine Carboxamides Antibacterial, Antifungal Pathogenic bacteria and fungi iosrjournals.orgresearchgate.net
Benzo[b]phenoxazine Derivatives Antibacterial, Antifungal S. aureus, M. luteum, C. tenuis, A. niger nih.gov
Phenoxazine Nucleoside Derivatives Antiviral Herpesviruses, TBEV, SARS-CoV-2 nih.govnih.gov

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one Phx-1
3-amino-1,4α-dihydro-4α,8-dimethyl-2H-phenoxazine-2-one Phx-2
2-aminophenoxazine-3-one Phx-3
Azaphenoxazine carboxamide -
Benzo[a]phenoxazine -
Benzo[b]phenoxazine -
N-Benzoylated phenoxazines -

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic characteristics of the 10H-phenoxazine-2-carboxamide scaffold. These studies compute fundamental properties that govern the molecule's stability, reactivity, and interaction potential.

Key electronic properties calculated for phenoxazine (B87303) derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

These calculations provide insights into the molecule's reactivity profile, highlighting regions susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting metabolic pathways and designing synthetic strategies.

Table 1: Illustrative Electronic Properties from QM Calculations

Property Description Typical Significance
HOMO Energy Energy of the highest occupied molecular orbital. Indicates electron-donating capacity.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates electron-accepting capacity.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO. Correlates with chemical reactivity and stability.

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and binding interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction and Stability Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies have been crucial in identifying potential biological targets and understanding the structural basis of their activity. For instance, N-(4-Benzoylphenyl)-10H-phenoxazine-2-carboxamide has been subjected to molecular docking to explore its binding modes within macromolecular structures. figshare.com

These simulations can reveal key intermolecular interactions, such as:

Hydrogen Bonds: Essential for anchoring the ligand within the binding pocket.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues.

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key binding interactions. This analysis helps to validate the docking poses and provides a more dynamic picture of the binding event.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based design strategies have been applied to the development of phenoxazine derivatives.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target. In the development of dual antagonists for the 5-HT2B and 5-HT7 receptors, a lead compound related to the phenoxazine scaffold was analyzed via docking studies against the 5-HT2B crystal structure and a homology model of the 5-HT7 receptor. chiba-u.jp This SBDD approach allowed researchers to formulate a synthesis strategy aimed at optimizing the ligand's fit and interactions within the target's binding site. chiba-u.jp

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods are employed. These strategies use the information from a set of known active molecules to infer the necessary structural features for activity. This can involve creating pharmacophore models or building QSAR models based on the chemical structures of active and inactive compounds.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction and Optimization

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For phenoxazine derivatives, QSAR studies can correlate physicochemical descriptors (e.g., lipophilicity (CLogP), polar surface area (TPSA), and electronic properties) with their observed biological effects.

In the pursuit of orally available compounds, descriptors such as CLogP, which measures hydrophobicity, are critical. chiba-u.jp For example, Lipinski's Rule of Five suggests that a CLogP value below 5 is generally favorable for oral drug candidates. chiba-u.jp By developing a robust QSAR model, chemists can predict the activity of yet-to-be-synthesized phenoxazine analogs, thereby prioritizing the most promising candidates and streamlining the optimization process.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional fields surrounding the molecules. These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, or hydrophobic properties are favorable or unfavorable for activity, offering direct guidance for structural modifications.

Virtual Screening and Pharmacophore Modeling for Novel Lead Discovery

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be based on the structure of the target (docking-based virtual screening) or on the features of known active ligands (pharmacophore-based virtual screening).

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. Once a pharmacophore model is developed from a known active compound like a this compound derivative, it can be used as a 3D query to rapidly screen millions of compounds in a virtual library. This approach efficiently filters vast chemical spaces to identify novel scaffolds that fit the activity requirements, accelerating the discovery of new lead compounds.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 10H-phenoxazine-2-carboxamide in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR provides information on the chemical environment, number, and connectivity of protons. For the phenoxazine (B87303) core, distinct signals are expected for the aromatic protons, with their chemical shifts and coupling constants revealing their positions on the rings. The protons of the carboxamide group (-CONH₂) and the amine proton on the phenoxazine ring (10-H) would also present characteristic signals.

¹³C NMR identifies all unique carbon atoms in the molecule, including those in the aromatic rings, the carbonyl carbon of the amide, and the carbons of the heterocyclic core.

While specific data for the parent this compound is scarce, analysis of a closely related derivative, N-(Diaminomethylene)-10H-phenoxazine-2-carboxamide monohydrochloride, provides insight into the expected proton signals for the core structure. In this derivative, the aromatic protons of the phenoxazine ring appear in the range of δ 6.49-7.04 ppm in DMSO-d₆. chiba-u.jp The signals for the parent compound would be expected in a similar region, with specific shifts influenced by the unsubstituted carboxamide group.

Conformational analysis, particularly regarding the planarity or "butterfly" conformation of the phenoxazine ring system, can be inferred from NMR data, often supported by computational modeling. nih.gov

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative, showing typical chemical shift ranges for the expected proton and carbon environments. Actual values require experimental measurement.)

Atom Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH 6.5 - 8.0 110 - 135
Aromatic C (quaternary) - 130 - 150
C=O (Amide) - 165 - 175
NH (Ring) 8.0 - 9.5 (broad) -

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular identity of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact molecular formula, distinguishing it from other compounds with the same nominal mass.

Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are then employed to induce fragmentation of the parent ion. Analyzing these fragments helps to confirm the molecular structure by identifying characteristic losses, such as the loss of the carboxamide group or fragments from the phenoxazine core. This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its definitive identification in complex mixtures.

Table 2: HRMS Data for this compound (Note: The calculated mass is based on the molecular formula C₁₃H₁₀N₂O₂. The fragmentation data is hypothetical and illustrates a plausible pathway.)

Parameter Value
Molecular Formula C₁₃H₁₀N₂O₂
Exact Mass (Calculated) 226.0742 g/mol
Observed [M+H]⁺ (Hypothetical) 227.0815 m/z

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Analysis

Vibrational Spectroscopy (IR and Raman) probes the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy is particularly useful for identifying key functional groups. For this compound, characteristic absorption bands would include N-H stretching vibrations for both the ring amine and the primary amide (around 3100-3500 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl group (around 1650-1690 cm⁻¹), and C-N and C-O stretching bands, as well as aromatic C=C and C-H vibrations.

Raman Spectroscopy , being complementary to IR, is effective for observing symmetric vibrations and is less sensitive to water, which can be advantageous.

Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the phenoxazine core is expected to give rise to strong absorption bands in the ultraviolet and possibly the visible region of the spectrum. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are characteristic of the phenoxazine chromophore and can be influenced by the carboxamide substituent.

Table 3: Expected Spectroscopic Data (IR, UV-Vis) for this compound (Note: Values are illustrative based on typical ranges for the functional groups present.)

Technique Feature Expected Wavenumber (cm⁻¹) / Wavelength (λₘₐₓ, nm)
IR N-H Stretch (Amine & Amide) 3100 - 3500
IR C=O Stretch (Amide) 1650 - 1690
IR Aromatic C=C Stretch 1450 - 1600

X-ray Diffraction for Solid-State Structure Determination and Ligand-Target Co-Crystal Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

The analysis would reveal the conformation of the tricyclic phenoxazine system, quantifying its deviation from planarity (the "butterfly angle"). researchgate.net Furthermore, it would detail the intermolecular interactions, such as hydrogen bonds involving the amide and amine N-H groups and the carbonyl oxygen, which dictate the crystal packing arrangement. If the compound is co-crystallized with a biological target, this method can elucidate the specific binding interactions at an atomic level.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Recognition Studies

Chiroptical spectroscopy, primarily Circular Dichroism (CD), is relevant if this compound is chiral. Chirality could arise from the introduction of a chiral center or from atropisomerism (hindered rotation) if bulky substituents were present, though this is not expected for the parent compound.

If a chiral derivative were synthesized, CD spectroscopy would be used to determine its enantiomeric excess and study its interactions with other chiral molecules, such as biological macromolecules like proteins or DNA. The CD spectrum provides information about the three-dimensional arrangement of the chromophores within the molecule, which is unique for each enantiomer.

Medicinal Chemistry Applications and Therapeutic Design Strategies Scaffold Based

10H-Phenoxazine-2-carboxamide as a Privileged Scaffold for Novel Bioactive Agents

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a basis for designing a diverse range of bioactive compounds. researchgate.netbohrium.com The phenoxazine (B87303) ring system is a quintessential example of such a scaffold, exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.netresearchgate.net Its rigid, planar structure and electron-donating characteristics are key to its versatile binding capabilities. nih.gov

The 10H-phenoxazine core is found in molecules with applications including anticancer, antiviral, anti-Alzheimer, antidiabetic, antioxidant, and antibiotic activities. nih.govresearchgate.net For instance, the natural product Actinomycin (B1170597) D, which contains a phenoxazine core, is a well-established anticancer agent and antibiotic. researchgate.netnih.gov The neuroprotective effects of phenoxazine derivatives have also been noted, with some compounds showing potent antioxidant activity that protects against neurotoxicity. nih.gov This potent radical-trapping antioxidant (RTA) activity is a hallmark of the phenoxazine scaffold. researchgate.netnih.govfao.org

The introduction of a carboxamide group at the 2-position of the 10H-phenoxazine ring provides a crucial handle for synthetic modification. This functional group allows for the systematic introduction of a wide variety of substituents by forming amide bonds with different amines. nih.govmdpi.com This derivatization strategy enables the fine-tuning of the molecule's physicochemical properties and biological activity, allowing medicinal chemists to explore vast chemical space and optimize interactions with specific biological targets. The carboxamide moiety itself can participate in crucial hydrogen bonding interactions within a target's binding site, further enhancing the scaffold's utility.

Biological ActivityTherapeutic AreaMechanism/Target ExamplesReference
AnticancerOncologyDNA intercalation (e.g., Actinomycin D), Lysosomal membrane permeabilization, Histone Deacetylase (HDAC) inhibition nih.govnih.govmdpi.com
AntiviralInfectious DiseaseInhibition of viral replication (e.g., Herpes Simplex Virus) nih.gov
NeuroprotectiveNeurologyRadical-trapping antioxidant, Anti-Alzheimer's activity researchgate.netnih.gov
AntimalarialInfectious DiseaseInhibition of Plasmodium falciparum growth mdpi.com
AntibioticInfectious DiseaseInhibition of bacterial growth nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies for Property Optimization

In drug discovery, scaffold hopping and bioisosteric replacement are powerful strategies used to modify lead compounds to improve their properties or to generate novel intellectual property. nih.govresearchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the original's key binding interactions. nih.gov Bioisosteric replacement is the substitution of one atom or group of atoms with another that possesses similar physical or chemical properties, leading to a molecule that retains the desired biological activity. researchgate.net

The 10H-phenoxazine scaffold is an excellent candidate for such optimization strategies. A notable example involves the bioisosteric replacement of the sulfur atom in the related phenothiazine (B1677639) scaffold with an oxygen atom to yield the phenoxazine core. In a study on histone deacetylase (HDAC) inhibitors, this substitution was explored. While phenothiazine-based compounds showed activity, the corresponding phenoxazine derivatives were synthesized to modulate properties like neuroprotection, leveraging the known potent antioxidant effects of the phenoxazine ring. nih.gov This strategic switch from sulfur to oxygen can significantly alter electronic properties, metabolic stability, and off-target activities while preserving the essential three-dimensional shape required for binding.

The carboxamide group at the 2-position of the 10H-phenoxazine scaffold is an ideal point for applying bioisosteric replacement. By varying the amine component of the amide, chemists can introduce different functional groups (e.g., replacing an alkyl chain with a cyclopropyl (B3062369) group, or a phenyl ring with a pyridine (B92270) ring) to probe the steric and electronic requirements of the target binding pocket, thereby optimizing potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

Original Scaffold/GroupBioisosteric ReplacementRationale for ReplacementReference
PhenothiazinePhenoxazineImprove neuroprotective/antioxidant properties, alter electronic distribution and metabolic profile. nih.gov
Carboxylic AcidHydroxamic AcidIntroduce metal-chelating group for enzyme inhibition (e.g., HDACs). nih.gov
Phenyl ring (on amide)Heterocyclic ring (e.g., Thiazole, Pyridine)Introduce hydrogen bond acceptors/donors, modulate solubility and metabolic stability. mdpi.com

Rational Design of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, have a multifactorial pathology, making them difficult to treat with single-target drugs. nih.govresearchgate.net This has led to the development of multi-target directed ligands (MTDLs)—single chemical entities designed to modulate multiple biological targets simultaneously. nih.govnih.gov The MTDL approach can offer advantages over combination therapies, such as improved efficacy, a better side-effect profile, and simpler pharmacokinetics. researchgate.net

The this compound scaffold is an attractive starting point for the rational design of MTDLs due to its inherent and broad bioactivity. nih.govresearchgate.net A design strategy could involve combining the phenoxazine core, known for its potent antioxidant and neuroprotective effects, with another pharmacophore that targets a different pathway involved in a disease. For example, in the context of Alzheimer's disease, one could link the phenoxazine scaffold to a moiety known to inhibit acetylcholinesterase (AChE). The resulting hybrid molecule could simultaneously reduce oxidative stress and restore cholinergic function, two key aspects of Alzheimer's pathology.

The design process for such MTDLs often involves creating a hybrid molecule where the phenoxazine-2-carboxamide acts as one pharmacophore, and a second active moiety is attached, often via a flexible linker connected to the amide nitrogen. This modular approach allows for the optimization of activity at each target independently. The broad-spectrum anticancer activity of phenoxazines also makes them suitable for designing MTDLs that, for instance, combine DNA-damaging properties with the inhibition of a specific kinase involved in tumor progression. nih.govmdpi.com

Development of this compound Derivatives as Chemical Biology Probes and Fluorescent Tags

Beyond therapeutic applications, the unique photophysical properties of the phenoxazine core make it highly valuable for creating chemical tools for biological research. nih.gov The rigid, conjugated ring system of phenoxazine gives rise to intrinsic fluorescence, making its derivatives useful as fluorescent probes and tags. nih.govtamu.edu These probes can be used to visualize and track biological processes within living cells.

Phenoxazine-based dyes, such as Nile Red and Nile Blue, are well-known for their use in histology and cell imaging, particularly for staining lipid droplets and lysosomes. nih.govtamu.edu These molecules are highly fluorescent and photostable. nih.gov The development of new phenoxazine derivatives allows for the creation of probes with tailored properties, such as emission in the near-infrared (NIR) region, which is advantageous for deep-tissue imaging due to minimal autofluorescence from biological samples. mdpi.com

The this compound structure is particularly well-suited for this application. The carboxamide functional group provides a convenient point of attachment for linking the fluorescent phenoxazine core to other molecules. This allows for the creation of targeted probes. For example, the scaffold could be conjugated to a peptide that binds to a specific protein, a ligand for a particular receptor, or a reactive group that covalently labels an enzyme's active site. This enables researchers to fluorescently label specific proteins, organelles, or other biomolecules for imaging studies, providing insights into their localization, trafficking, and function within the cell. nih.govmdpi.com

Probe/Dye ClassKey Structural FeatureApplicationReference
Benzo[a]phenoxazinesExtended aromatic systemFluorescent probes for amino acids, micellization probes nih.gov
Nile Red / Nile BluePhenoxazinone coreHistological stains for imaging lipids and lysosomes nih.govtamu.edu
Functionalized Benzo[a]phenoxazinium ChloridesSulfonamide functional groupsNIR fluorescent probes for staining vacuoles, endoplasmic reticulum, and plasma membranes mdpi.com

Emerging Research Areas and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Phenoxazine-Carboxamide Research

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and development of novel therapeutics based on the phenoxazine-carboxamide scaffold. mdpi.com Traditional drug discovery is a lengthy and costly process, but AI and machine learning (ML) offer powerful tools to accelerate and refine this journey. aurigeneservices.comnih.gov

De Novo Drug Design and Lead Optimization: AI algorithms, particularly deep learning and generative adversarial networks (GANs), can design novel molecular structures from the ground up. nih.gov These models can be trained on vast libraries of known molecules and their properties to generate new phenoxazine-carboxamide derivatives with specific, desired characteristics. This approach allows for the exploration of a much larger chemical space than is possible with traditional methods alone, increasing the probability of identifying potent and selective drug candidates. mdpi.com For instance, AI can optimize generated structures to enhance binding affinity to a specific biological target while simultaneously predicting and minimizing potential toxicity. nih.gov

Predictive Modeling and Virtual Screening: Machine learning models are adept at predicting a wide range of molecular properties. nih.gov By training on datasets of existing phenoxazine (B87303) derivatives, ML can forecast key attributes such as redox potentials, bioactivity, solubility, and metabolic stability for newly designed compounds. chemrxiv.orgnih.govsemanticscholar.org This predictive capability enables high-throughput virtual screening, where millions of virtual compounds can be rapidly assessed, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov This significantly reduces the time and resources spent on non-viable molecules.

Synthetic Route Prediction: A significant hurdle in drug development is determining a viable and efficient synthesis pathway for a novel compound. drugtargetreview.com AI-powered retrosynthesis tools can analyze a target molecule, like a complex 10H-phenoxazine-2-carboxamide derivative, and propose potential synthetic routes by working backward from the final product. drugtargetreview.com This not only accelerates process development but also helps in identifying more cost-effective and sustainable manufacturing methods.

The table below illustrates the potential applications of AI/ML in the phenoxazine-carboxamide research pipeline.

AI/ML ApplicationDescriptionPotential Impact
Generative Models Design of novel phenoxazine-carboxamide structures with desired properties.Rapid identification of new lead compounds with enhanced efficacy and safety.
Predictive Analytics Forecasting of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Early de-risking of drug candidates, reducing late-stage failures.
Virtual Screening High-throughput computational screening of virtual libraries of derivatives.Efficient prioritization of candidates for synthesis, saving time and resources.
Retrosynthesis Prediction Suggestion of optimal and scalable chemical synthesis pathways.Acceleration of chemical process development and reduction of manufacturing costs. drugtargetreview.com

Exploration of this compound Derivatives in Materials Science

The inherent electronic properties of the phenoxazine core make it a highly attractive building block for advanced organic materials. researchgate.netresearchgate.net Its strong electron-donating nature and non-planar, butterfly-like structure are particularly advantageous in applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). hgxx.orgrsc.org The phenoxazine structure helps to suppress molecular aggregation, which is beneficial for device performance and stability. hgxx.org

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, organic dyes are responsible for absorbing light and injecting electrons into a semiconductor, generating an electric current. Phenoxazine-based dyes have shown significant promise in this area. hgxx.org The electron-rich phenoxazine unit serves as an excellent electron donor (D) in D-π-A (Donor-π bridge-Acceptor) dye architectures. This configuration facilitates efficient intramolecular charge transfer upon light absorption, a critical step for high power conversion efficiency (PCE). rsc.org Research has demonstrated that modifying the structure of phenoxazine dyes can tune their optical and electrochemical properties to optimize performance. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Phenoxazine derivatives are also being extensively explored for use in OLEDs, particularly in the development of materials for the emissive layer. researchgate.net Their high thermal stability and suitable electrochemical properties make them excellent candidates for host materials in phosphorescent OLEDs or as emitters themselves. researchgate.net In the field of Thermally Activated Delayed Fluorescence (TADF), which enables OLEDs to achieve nearly 100% internal quantum efficiency, phenoxazine is used as a strong electron-donor moiety. When combined with an electron-acceptor unit, the resulting molecule can achieve a small energy gap between its singlet and triplet excited states, facilitating the efficient harvesting of excitons for light emission.

The following table summarizes the performance of select phenoxazine derivatives in these material science applications.

ApplicationCompound TypeKey Performance MetricValue
DSSCPhenothiazine-based Dye (PTZ-3)Power Conversion Efficiency (PCE)5.35% nih.gov
DSSCPhenothiazine-based Dye (PTZ-5)Power Conversion Efficiency (PCE)4.43% nih.gov
OLEDBlue Emitter (Pyrene-Benzimidazole)External Quantum Efficiency (EQE)4.3% nih.gov
OLEDOrange TADF Emitter (PXZ-DCPP)External Quantum Efficiency (EQE)>20% (implied by high efficiency design) nih.gov

The versatility of the this compound scaffold allows for straightforward chemical modification, enabling the fine-tuning of its electronic and photophysical properties. This adaptability is key to designing next-generation materials for more efficient and stable solar cells and displays.

Advanced Delivery Systems for Enhanced Pharmacological Efficacy

While phenoxazine-carboxamide derivatives show significant therapeutic promise, their clinical application can be limited by challenges such as poor water solubility and non-specific toxicity. nih.gov Advanced drug delivery systems (DDS) offer a promising strategy to overcome these hurdles by improving the pharmacokinetic profile and enabling targeted delivery of these compounds to diseased tissues. mdpi.commdpi.com

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. wjarr.comresearchgate.net For poorly soluble compounds like many heterocyclic agents, liposomes can significantly enhance their bioavailability. nih.gov By encapsulating a phenoxazine-carboxamide derivative within a liposome, it can be protected from degradation in the bloodstream, have a longer circulation time, and accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect. wjarr.com

Polymeric Nanoparticles: Biodegradable polymers can be engineered to form nanoparticles that carry drug cargo. mdpi.com These nanoparticles can be designed to release the encapsulated drug in a sustained manner, maintaining therapeutic concentrations over a longer period and reducing the need for frequent dosing. youtube.com Furthermore, the surface of these nanoparticles can be functionalized with specific ligands (e.g., antibodies or peptides) to actively target receptors that are overexpressed on cancer cells, thereby increasing therapeutic efficacy while minimizing damage to healthy cells. mdpi.com

Drug Conjugates: Another approach involves covalently linking the phenoxazine-carboxamide molecule to a larger carrier, such as a polymer (e.g., polyethylene (B3416737) glycol or PEG) or an antibody. This conjugation can improve the drug's solubility, extend its half-life in circulation, and, in the case of antibody-drug conjugates (ADCs), deliver the potent cytotoxic agent directly to the cancer cells.

The table below outlines various advanced delivery systems and their potential benefits for phenoxazine-carboxamide-based compounds.

Delivery SystemMechanism of ActionPotential Advantages
Liposomes Encapsulation of the drug within a lipid bilayer vesicle. nih.govImproved solubility, increased circulation time, passive tumor targeting (EPR effect). wjarr.com
Polymeric Nanoparticles Entrapment of the drug within a biodegradable polymer matrix. mdpi.comSustained drug release, protection from degradation, potential for active targeting. youtube.com
Antibody-Drug Conjugates (ADCs) Covalent linkage of the drug to a tumor-specific monoclonal antibody.Highly specific delivery to cancer cells, reduced systemic toxicity.
Micelles Self-assembly of amphiphilic polymers to encapsulate hydrophobic drugs.Enhanced solubility and stability in aqueous environments.

By leveraging these advanced delivery technologies, the therapeutic window of this compound and its derivatives can be significantly widened, paving the way for more effective and safer treatments for a range of diseases, including cancer. nih.govnih.gov

Challenges and Opportunities in the Translational Research of Phenoxazine Carboxamide-Based Compounds

Translating a promising chemical entity like this compound from the laboratory to clinical practice is a complex process fraught with challenges, but it also presents significant opportunities. nih.gov

Challenges: One of the primary hurdles in the development of heterocyclic compounds is overcoming issues of toxicity and poor pharmacokinetics. nih.gov While a compound may show high efficacy in vitro, it may fail in vivo due to rapid metabolism, poor absorption, or off-target effects that lead to unacceptable toxicity. researchgate.net For phenoxazine derivatives, which have shown potent anti-cancer activity, ensuring selectivity for tumor cells over healthy cells is a critical challenge. nih.gov

Furthermore, scaling up the synthesis of complex molecules from laboratory grams to commercial kilograms can be difficult and expensive. The manufacturing process must be robust, reproducible, and economically viable. Regulatory approval also presents a significant barrier, requiring extensive and costly preclinical and clinical trials to demonstrate both safety and efficacy.

Opportunities: Despite the challenges, the therapeutic potential of the phenoxazine scaffold provides a powerful motivation for continued research. The broad spectrum of biological activities reported for phenoxazine derivatives—including anticancer, antimicrobial, and antiviral properties—offers numerous opportunities for drug development. researchgate.netnih.gov

The rise of personalized medicine creates a significant opportunity. By identifying specific biomarkers, it may be possible to select patient populations most likely to respond to a phenoxazine-carboxamide-based therapy, thereby increasing the success rate of clinical trials. The development of targeted drug delivery systems, as discussed previously, offers a direct path to mitigating toxicity and improving efficacy. nih.gov

The following table summarizes the key challenges and opportunities in this field.

AspectChallengesOpportunities
Pharmacology Overcoming non-specific toxicity and unfavorable pharmacokinetic profiles. nih.govresearchgate.netBroad therapeutic potential against cancer and infectious diseases. researchgate.netnih.gov
Chemistry & Manufacturing Developing scalable and cost-effective synthesis routes.Versatile scaffold allows for extensive chemical modification to optimize properties.
Clinical Development High cost and long duration of clinical trials; identifying responsive patient populations.Use of biomarkers for patient stratification; potential for combination therapies.
Technology Bridging the gap between preclinical models and human clinical outcomes.Integration of AI to predict efficacy and safety; use of advanced DDS to improve performance. aurigeneservices.commdpi.com

Successfully navigating these challenges through innovative scientific and technological approaches will be key to realizing the full therapeutic promise of this compound and its related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.